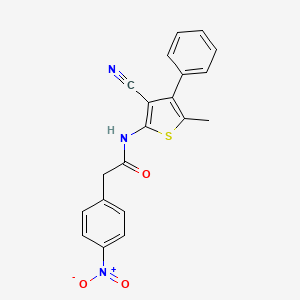
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(4-nitrophenyl)acetamide
Overview
Description
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Functionalization of the Thiophene Ring: Introduction of cyano, methyl, and phenyl groups onto the thiophene ring can be achieved through various substitution reactions.
Acetamide Formation: The final step involves the reaction of the functionalized thiophene derivative with 4-nitrophenylacetic acid under amide formation conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(4-nitrophenyl)acetamide would depend on its specific biological target. Generally, thiophene derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-5-methylthiophen-2-yl)-2-(4-nitrophenyl)acetamide: Lacks the phenyl group on the thiophene ring.
N-(3-cyano-4-phenylthiophen-2-yl)-2-(4-nitrophenyl)acetamide: Lacks the methyl group on the thiophene ring.
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(4-aminophenyl)acetamide: Contains an amino group instead of a nitro group.
Uniqueness
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both cyano and nitro groups, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups with the thiophene ring and phenyl substituents makes this compound a valuable scaffold for further chemical modifications and biological studies.
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-13-19(15-5-3-2-4-6-15)17(12-21)20(27-13)22-18(24)11-14-7-9-16(10-8-14)23(25)26/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAXGGJRGKXUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(methylamino)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3487683.png)
![5-BENZYL-2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B3487691.png)
![methyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3487715.png)

![(2-ETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B3487728.png)

![N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B3487737.png)
![N-[(FURAN-2-YL)METHYL]-2-(2-PHENOXYACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B3487742.png)
![N~2~-[4-(AMINOSULFONYL)PHENYL]-3,7-DICHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B3487749.png)
![N~1~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITROBENZAMIDE](/img/structure/B3487756.png)
![METHYL 2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]FORMAMIDO}ACETATE](/img/structure/B3487770.png)
![2-ethyl 4-methyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3487777.png)

![1-[3-AMINO-2-(4-BROMOBENZOYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-5-YL]ETHAN-1-ONE](/img/structure/B3487795.png)
